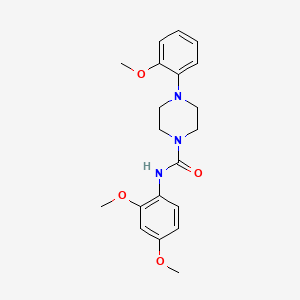
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as Compound X, is a synthetic compound that has been the subject of significant scientific research. This compound has been found to have potential applications in the treatment of various diseases and disorders. In
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide X has been found to have potential applications in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound X has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide X is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. This compound X has also been shown to have an affinity for various receptors, including the 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects
This compound X has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound X has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine. Additionally, it has been found to have antioxidant effects and to increase the levels of brain-derived neurotrophic factor (BDNF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide X in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound X has been extensively studied, which means that there is a significant amount of data available on its properties and effects. However, one of the limitations of using this compound X in lab experiments is that it has not yet been tested extensively in clinical trials, which means that its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
For research on N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide X include further investigating its potential applications, identifying its exact mechanism of action, and developing new synthesis methods.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide X is synthesized through a series of chemical reactions. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxyphenylmagnesium bromide to form 2,4-dimethoxyphenyl-2-methoxyphenylmethanol. This intermediate is then reacted with piperazine and carbonyldiimidazole to form this compound X.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-15-8-9-16(19(14-15)27-3)21-20(24)23-12-10-22(11-13-23)17-6-4-5-7-18(17)26-2/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUKNSNBDVIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

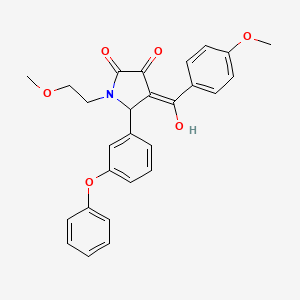

![3-benzyl-5-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429633.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5429634.png)
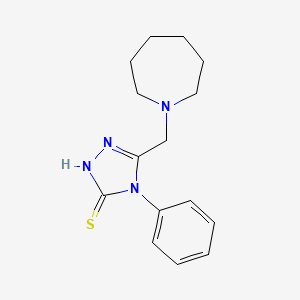

![N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5429656.png)
![{2-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5429661.png)
![3-(diphenylmethyl)-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5429663.png)
![8-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5429665.png)
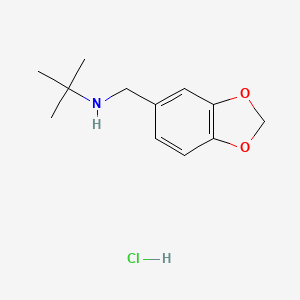
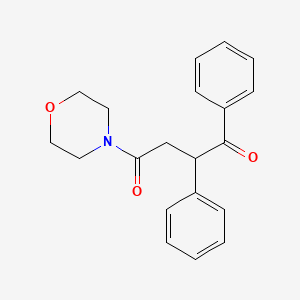
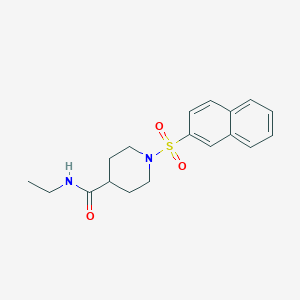
![2-{[4-(4-aminopyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5429714.png)